2-Amino-3-chloro-4-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-chloro-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSLZYXLQZMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Framework and Significance Within Substituted Benzoic Acids
The chemical identity and reactivity of 2-Amino-3-chloro-4-methylbenzoic acid are intrinsically linked to its molecular architecture. The compound features a central benzene (B151609) ring substituted with four different functional groups: a carboxylic acid (-COOH) group, an amino (-NH2) group, a chlorine (-Cl) atom, and a methyl (-CH3) group. This specific substitution pattern places it within the class of substituted anthranilic acids (2-aminobenzoic acids).
Substituted benzoic acids are a cornerstone in medicinal chemistry and material science. nih.gov The presence of a benzoic acid moiety is found in numerous biologically active compounds, and the addition of various substituents allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.govorgsyn.org For instance, the substituents can affect a molecule's ability to bind to biological targets, its solubility, and its metabolic stability. cas.org Therefore, the specific combination of amino, chloro, and methyl groups on the benzoic acid framework makes this compound a distinct and valuable precursor.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 27696-37-3 |
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| Melting Point | 195 °C |
| Boiling Point | 335.3±42.0 °C at 760 mmHg |
| Physical Form | Solid |
Contextual Overview of Its Role in Organic Synthesis and Chemical Intermediate Applications
Strategic Approaches to Substituted Anthranilic Acid Synthesis
The preparation of substituted anthranilic acids relies on several core synthetic strategies that allow for the regioselective introduction of amino, carboxyl, and other functional groups onto a benzene (B151609) ring.
Electrophilic Aromatic Substitution Strategies on Substituted Benzoic Acids
Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. In the context of substituted benzoic acids, the existing substituents dictate the position of incoming electrophiles. The carboxyl group (-COOH) is a deactivating group and a meta-director, while the amino group (-NH2) is a powerful activating group and an ortho-, para-director.
When synthesizing chloro-amino-methylbenzoic acids, the timing and order of the substitution reactions are critical. For instance, the direct chlorination of an anthranilic acid derivative is heavily influenced by the potent ortho-, para-directing effect of the amino group. This often leads to substitution at the position para to the amine. Chlorination of anthranilic acid itself, for example, typically yields a mixture of products with the 5-chloro isomer often being a significant component. rsc.org
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) offers a powerful method for achieving high regioselectivity that is often difficult to obtain through classical electrophilic substitution. This strategy employs a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium). This coordination facilitates the deprotonation of the proton at the adjacent ortho position, creating a lithiated intermediate that can then react with an electrophile.
Common directing groups include amides, carbamates, and methoxy (B1213986) groups. The carboxyl group of benzoic acid itself can also act as a directing group, enabling functionalization at the C2 (ortho) position. This approach allows for the precise installation of substituents next to the DMG, bypassing the inherent electronic preferences of the ring and providing access to specific substitution patterns. google.com
Multi-step Functionalization of Benzoic Acid Derivatives
Complex substitution patterns, such as that in this compound, are typically achieved through multi-step synthetic sequences where functional groups are introduced sequentially. A common pathway involves starting with a simpler, commercially available benzoic acid derivative and building complexity step-by-step.
A representative multi-step synthesis starts with a substituted toluic acid. For example, a process to create a related isomer begins with m-toluic acid, which undergoes nitration to introduce a nitro group. This is followed by a reduction of the nitro group to an amine, yielding an aminomethylbenzoic acid. The final step is a regioselective chlorination to install the chlorine atom, affording the target molecule. patsnap.com This stepwise approach allows for precise control over the placement of each functional group.
Specific Preparative Routes for Related Isomeric 2-Amino-Chloro-Methylbenzoic Acids
Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
A prevalent method for synthesizing the 5-chloro isomer involves the direct, regioselective chlorination of 2-amino-3-methylbenzoic acid.
The synthesis of 2-amino-5-chloro-3-methylbenzoic acid is most commonly achieved by the electrophilic chlorination of 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). chemicalbook.com In this reaction, the positions of the existing substituents direct the incoming chlorine atom. The amino group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The position para to the powerful amino group (the C5 position) is both electronically activated and sterically accessible, making it the primary site for electrophilic attack.
Various chlorinating agents can be employed for this transformation, including N-chlorosuccinimide (NCS), cyanuric chloride, and dichlorohydantoin, often in a solvent like N,N-dimethylformamide (DMF) or dichloroethane. patsnap.comchemicalbook.com The reaction typically proceeds with high regioselectivity, yielding the 5-chloro isomer as the major product.
Table 1: Example Chlorination Reaction of 2-Amino-3-methylbenzoic Acid
| Starting Material | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide | DMF | 2-Amino-5-chloro-3-methylbenzoic acid | 83% |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | DMF | 2-Amino-5-chloro-3-methylbenzoic acid | 87% |
This data is compiled from various patented synthetic methods. patsnap.comchemicalbook.com
This regiochemical outcome underscores a key principle in the synthesis of substituted aromatics: the directing effects of existing functional groups are paramount in determining the final structure. The synthesis of other isomers, such as the target this compound, would necessitate a different synthetic strategy that circumvents the powerful directing influence of the amino group, likely involving a multi-step functionalization approach with carefully chosen precursors and protecting groups.
Role of N-Chlorosuccinimide (NCS) as Chlorinating Agent
N-Chlorosuccinimide is a versatile and widely used reagent for the chlorination of aromatic compounds. It serves as a source of an electrophilic chlorine atom, which can substitute a hydrogen atom on the aromatic ring. In the context of synthesizing chlorinated aminobenzoic acids, NCS offers a milder alternative to gaseous chlorine, enhancing selectivity and safety. The reaction mechanism typically involves the protonation of NCS, followed by the attack of the electron-rich aromatic ring on the chlorine atom. The regioselectivity of the chlorination is dictated by the directing effects of the substituents on the aromatic ring. For a precursor like 2-amino-4-methylbenzoic acid, the amino group is a strong activating and ortho-, para-directing group, while the methyl group is a weakly activating and ortho-, para-directing group. The carboxylic acid group is a deactivating and meta-directing group. The interplay of these directing effects would determine the final position of the chlorine atom.
Reaction Parameters and Solvent Effects (e.g., Dimethylformamide)
The choice of solvent and reaction conditions plays a crucial role in the success of chlorination reactions with NCS. Polar aprotic solvents like N,N-dimethylformamide (DMF) are often employed as they can dissolve both the substrate and the reagent, facilitating a homogeneous reaction mixture. DMF can also influence the reactivity of NCS. The reaction temperature and time are critical parameters that need to be optimized to ensure complete conversion of the starting material while minimizing the formation of side products.
Workup and Purification Techniques for Crude Product Isolation
Following the completion of the chlorination reaction, a systematic workup and purification procedure is essential to isolate the desired product in high purity. A typical workup for the synthesis of chlorinated aminobenzoic acids involves quenching the reaction mixture, often by pouring it into ice water to precipitate the crude product. The pH of the solution may then be adjusted to ensure the product is in its least soluble form before being collected by filtration. The filtered solid is usually washed with water to remove any residual salts or solvent. Further purification can be achieved through recrystallization from a suitable solvent or by employing chromatographic techniques to remove any closely related impurities.
Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid
The synthesis of 2-amino-5-chloro-3-methylbenzoic acid has been described through various methodologies, utilizing different chlorinating agents and synthetic pathways.
Chlorination with Dichlorohydantoin in Presence of Benzoyl Peroxide Catalyst
A patented method describes the synthesis of 2-amino-5-chloro-3-methylbenzoic acid by chlorinating 2-amino-3-methylbenzoic acid with dichlorohydantoin as the chlorinating agent. google.com The reaction is catalyzed by benzoyl peroxide and conducted in a solvent such as N,N-dimethylformamide (DMF). google.com In a typical procedure, 2-amino-3-methylbenzoic acid is mixed with DMF, followed by the addition of dichlorohydantoin and benzoyl peroxide. google.com The reaction mixture is then heated to a temperature between 90-110°C for 1-2 hours. google.com Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the product as a white solid. google.com This solid is then collected by filtration and washed with water to yield 2-amino-5-chloro-3-methylbenzoic acid with high purity and a yield of approximately 87%. google.com
Reaction Parameters for Chlorination with Dichlorohydantoin
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-amino-3-methylbenzoic acid | google.com |
| Chlorinating Agent | Dichlorohydantoin | google.com |
| Catalyst | Benzoyl Peroxide | google.com |
| Solvent | N,N-dimethylformamide | google.com |
| Temperature | 90-110°C | google.com |
| Reaction Time | 1-2 hours | google.com |
| Product Yield | 87.0-87.7% | google.com |
Chlorination with Cyanuric Chloride
Another approach for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid involves the use of cyanuric chloride as the chlorinating agent. patsnap.com This method utilizes 2-amino-3-methylbenzoic acid as the starting material. patsnap.com The reaction is typically carried out in a suitable solvent at a controlled temperature. patsnap.com The cyanuric chloride is added in batches to the solution of the starting material. patsnap.com After the reaction is complete, the product is isolated through filtration, followed by washing with hot water and recrystallization from methanol (B129727) to afford the final product. patsnap.com
Nitration, Hydrogenation, and Chlorination Sequence from m-Toluic Acid
A multi-step synthesis route starting from m-toluic acid has also been developed to produce 2-amino-5-chloro-3-methylbenzoic acid. google.comgoogle.com This process involves three main chemical transformations:
Nitration: The first step is the nitration of m-toluic acid to produce 2-nitro-3-methylbenzoic acid. This is achieved by reacting m-toluic acid with nitric acid at a low temperature, typically between 0°C and -20°C. google.com
Hydrogenation: The nitro group of 2-nitro-3-methylbenzoic acid is then reduced to an amino group through a hydrogenation reaction. This step is carried out in a hydrogen atmosphere using a catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel. google.com The reaction is conducted in a solvent like ethanol, methanol, or tetrahydrofuran (B95107) at a temperature of 40-60°C. google.com
Chlorination: The final step is the chlorination of the resulting 2-amino-3-methylbenzoic acid. This can be accomplished using either N-chlorosuccinimide or dichlorohydantoin as the chlorinating agent in the presence of benzoyl peroxide as a catalyst. google.comgoogle.com The reaction is performed in a solvent such as DMF at a temperature of 90-110°C. google.com The final product, 2-amino-5-chloro-3-methylbenzoic acid, is then isolated with a total yield of 63.0-68.4% based on the starting m-toluic acid. google.com
Summary of the Three-Step Synthesis from m-Toluic Acid
| Step | Reaction | Key Reagents | Temperature | Product |
|---|---|---|---|---|
| 1 | Nitration | Nitric acid | 0 to -20°C | 2-Nitro-3-methylbenzoic acid |
| 2 | Hydrogenation | H₂, Pd/C (or other catalyst) | 40-60°C | 2-Amino-3-methylbenzoic acid |
Esterification of Related 2-Amino-3-chlorobenzoic Acid to its Methyl Ester
The conversion of 2-amino-3-chlorobenzoic acid to its corresponding methyl ester, methyl 2-amino-3-chlorobenzoate, is a significant transformation, as this ester serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. guidechem.com The process generally involves the reaction of the parent carboxylic acid with a methylating agent in the presence of an inorganic base and an organic solvent. guidechem.com A typical procedure begins with dissolving 2-amino-3-chlorobenzoic acid in an organic solvent at room temperature, followed by the addition of an inorganic base. guidechem.com The mixture is then cooled, and the methylating reagent is added slowly. guidechem.com After the addition is complete, the reaction is allowed to proceed at room temperature for several hours. guidechem.com The final product, methyl 2-amino-3-chlorobenzoate, can then be isolated by filtration after precipitation in water. guidechem.com
Dimethyl sulfate (B86663) is a preferred methylating reagent for the esterification of 2-amino-3-chlorobenzoic acid due to its effectiveness in achieving high product purity and yield, which is particularly suitable for industrial production. guidechem.com The reaction process is relatively straightforward. In a typical laboratory-scale synthesis, 2-amino-3-chlorobenzoic acid is first dissolved in an organic solvent. guidechem.compatsnap.com After the addition of an inorganic base, the mixture is cooled to between 5°C and 10°C. guidechem.com Dimethyl sulfate is then added dropwise to the cooled and stirred mixture. guidechem.compatsnap.com Following the addition, the reaction temperature is raised to room temperature, and the mixture is stirred for a period of 4 to 8 hours. guidechem.com It is important to control the reaction time after the addition of the methylation reagent, as excessively long times can lead to the formation of a significant amount of impurities, which would negatively impact the purity of the final product. guidechem.com
The choice of mineral alkali and organic solvent plays a crucial role in the efficiency of the esterification reaction. Inorganic bases such as potassium carbonate, sodium carbonate, sodium bicarbonate, potassium bicarbonate, sodium hydroxide (B78521), and potassium hydroxide can be used, with potassium carbonate being a preferred option. guidechem.com The molar ratio of 2-amino-3-chlorobenzoic acid to the inorganic base typically ranges from 1:0.5 to 1:1. guidechem.com The base facilitates the reaction by deprotonating the carboxylic acid, making it more susceptible to methylation.
Suitable organic solvents for this reaction include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and N-methylpyrrolidone (NMP). guidechem.com The weight ratio of 2-amino-3-chlorobenzoic acid to the organic solvent is generally between 1:3 and 1:7. guidechem.com The solvent not only dissolves the reactants but also influences the reaction rate and outcome. For instance, a specific implementation involves adding 30g of 2-amino-3-chlorobenzoic acid and 17.3g of potassium carbonate to 150g of DMF. guidechem.compatsnap.com After cooling and the dropwise addition of 22.4g of dimethyl sulfate, the mixture is stirred for 6 hours at room temperature. guidechem.compatsnap.com This procedure has been shown to produce methyl 2-amino-3-chlorobenzoate with a yield of 95.0% and a purity of 97% (as determined by HPLC). guidechem.compatsnap.com Pouring the reaction mixture into a sufficient amount of water helps to ensure complete precipitation of the product, thereby increasing the yield. guidechem.com
| Reactant/Solvent | Amount/Ratio | Purpose | Reported Yield (%) | Reported Purity (%) |
|---|---|---|---|---|
| 2-amino-3-chlorobenzoic acid | 30g (0.175 mol) | Starting Material | 95.0 | 97 |
| Potassium Carbonate | 17.3g (0.125 mol) | Inorganic Base | ||
| N,N-dimethylformamide (DMF) | 150g | Organic Solvent | ||
| Dimethyl Sulfate | 22.4g (0.178 mol) | Methylating Reagent |
Industrial Scale-Up Considerations for Substituted Benzoic Acid Production
The industrial-scale production of substituted benzoic acids, including compounds like this compound, requires careful consideration of several factors to ensure a process is economically viable, safe, and environmentally sustainable. A key objective is to utilize reaction pathways that are simple, easy to control, and result in high purity and yield. guidechem.com For instance, the esterification method described above using a methylating reagent is considered suitable for industrial production due to these characteristics. guidechem.com
In contrast, other synthetic routes for related compounds have been deemed less appropriate for industrial application. guidechem.com Some methods involve complicated reaction processes, produce significant amounts of by-products leading to low yields and purity, or utilize expensive and difficult-to-obtain raw materials. guidechem.com For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DDH) as a reagent is costly, making it unsuitable for large-scale manufacturing. guidechem.com Similarly, processes that require highly toxic substances like phosgene (B1210022) present significant safety concerns. guidechem.com
When scaling up production, factors such as reaction kinetics, heat transfer, and mass transfer become critically important. Continuous flow microreactors are being explored for the alkylation of substituted benzoic acids to better control experimental parameters. acs.org The commercial production of benzoic acid itself is achieved through the partial oxidation of toluene (B28343) with oxygen, a process that uses abundant materials and proceeds with high yield. wikipedia.org While this specific process is for the parent benzoic acid, the principles of using readily available, inexpensive raw materials and achieving high efficiency are central to the industrial synthesis of its derivatives. wikipedia.orggoogle.com Challenges in scaling up can include stringent environmental regulations concerning chemical production and waste disposal, as well as fluctuations in the prices of raw materials. datainsightsmarket.com The development of robust and reusable catalysts, such as sulfonic acid-functionalized reduced graphene oxide for the oxidation of aldehydes to carboxylic acids, is an area of research that could offer more sustainable and industrially scalable synthetic routes. rsc.org
Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Chloro 4 Methylbenzoic Acid
Reactivity of the Amino (-NH₂) Moiety
The amino group is a primary site of reactivity in 2-Amino-3-chloro-4-methylbenzoic acid, largely due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character.
Nucleophilic Reactions Facilitated by the Amino Group
The amino group's nucleophilicity makes it a key participant in reactions for synthesizing complex heterocyclic structures, most notably quinazolinones. nih.govnih.govekb.eg Molecules like this compound, which are substituted anthranilic acids, serve as foundational precursors in these syntheses.
A common and highly employed synthetic route begins with the acylation of the amino group. nih.gov This is typically achieved by reacting the anthranilic acid derivative with an acyl chloride. The resulting N-acylanthranilic acid intermediate can then undergo cyclization, often accelerated by a dehydrating agent like acetic anhydride (B1165640), to form a 1,3-benzoxazin-4-one. nih.govnih.gov This benzoxazinone (B8607429) is a versatile intermediate. The subsequent reaction with various primary amines or ammonia (B1221849) involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, leading to ring-opening followed by recyclization to yield the stable 4(3H)-quinazolinone core structure. tandfonline.comtandfonline.com
| Reaction Step | Reagent Class | Specific Examples | Purpose |
|---|---|---|---|
| Acylation | Acylating Agents | Butyryl chloride, Chloro acyl chloride, Acetic anhydride | Forms an N-acyl intermediate |
| Cyclization | Dehydrating Agents | Acetic anhydride | Forms the benzoxazinone intermediate |
| Ring Transformation | Amines | Ammonia, Aniline (B41778), Benzyl amine, Hydrazine hydrate | Converts benzoxazinone to quinazolinone |
| One-Pot Synthesis | Orthoesters | Trimethyl orthoformate | Reacts with anthranilic acid and an amine to form quinazolinone directly |
Oxidative Transformations to Nitro Derivatives
The direct oxidation of an aromatic amino group to a nitro group is a synthetically valuable but often challenging transformation. nih.govreddit.com While the reverse reaction, the reduction of a nitroarene to an aniline, is a more common and straightforward process, several methods have been developed for the selective oxidation of arylamines. mdpi.comorganic-chemistry.org
This conversion requires potent oxidizing agents that can overcome the amine's propensity for over-oxidation, which can lead to the formation of nitroso, azoxy, or polymeric side products. reddit.commdpi.com The choice of oxidant and reaction conditions is critical for achieving a good yield of the desired nitroarene. researchgate.net
A variety of reagents have been successfully employed for this purpose, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid. mdpi.comresearchgate.net Other effective systems involve sodium perborate (B1237305) in acetic acid or in micellar media catalyzed by tungstophosphoric acid. mdpi.comorganic-chemistry.org Metal-catalyzed approaches using oxidants like hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts based on molybdenum, rhodium, or zirconium have also been reported. mdpi.com For a substrate like this compound, the reaction would need to be carefully optimized to prevent side reactions involving the other functional groups and the activated aromatic ring.
| Oxidizing Agent | Catalyst/Solvent System | Key Features |
|---|---|---|
| Peroxy acids (e.g., m-CPBA) | Various organic solvents | Widely used, effective for many substituted anilines. researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Selenium or Molybdenum catalysts | Provides a greener alternative to some stoichiometric oxidants. mdpi.com |
| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid or Micellar media | Effective for anilines with electron-withdrawing groups. mdpi.comorganic-chemistry.org |
| tert-Butyl Hydroperoxide (TBHP) | Rhodium, Zirconium, or Chromium catalysts | Metal-catalyzed system applicable to a range of amines. mdpi.com |
Reductive Transformations to Amines
The subsection title "Reductive Transformations to Amines" implies a reaction starting from the amino group. However, the primary amino group itself is the product of a reduction reaction, typically from a nitro compound. google.com Therefore, the amino moiety in this compound is not susceptible to further reduction under standard chemical conditions. The synthetic pathway to this compound and related aminobenzoic acids almost invariably involves the reduction of a corresponding nitrobenzoic acid precursor. This reduction is a fundamental transformation in organic synthesis and can be achieved using various methods, such as catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium) or using chemical reducing agents. google.com
Reactivity of the Chloro (-Cl) Moiety
The chlorine atom attached to the aromatic ring is another key site for reactivity, primarily through substitution reactions where it can be replaced by other functional groups.
Substitution Reactions (e.g., Suzuki Coupling)
The chloro group of this compound can be replaced via carbon-carbon bond-forming reactions, with the Suzuki-Miyaura coupling being a prominent example. wikipedia.orglibretexts.org This powerful palladium-catalyzed cross-coupling reaction joins an organohalide with an organoboron species (typically a boronic acid or ester) in the presence of a base. wikipedia.orgorganic-chemistry.org
The catalytic cycle for the Suzuki reaction involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) intermediate. libretexts.org
Transmetalation : The organic group from the activated organoboron compound is transferred to the palladium(II) center, displacing the halide. wikipedia.orgorganic-chemistry.org
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org
Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalyst systems (e.g., those with electron-rich phosphine (B1218219) ligands) and specific reaction conditions to achieve high yields. organic-chemistry.org Nevertheless, the Suzuki coupling is widely used to synthesize complex biaryl compounds and other substituted aromatics. rsc.org
| Component | Function | Examples |
|---|---|---|
| Aryl Halide | Electrophilic Partner | This compound |
| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Alkylboronic esters |
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(OAc)₂, Pd₂(dba)₃, [PdCl₂(NH₂CH₂COOH)₂] organic-chemistry.orgrsc.org |
| Ligand | Stabilizes and activates the catalyst | P(t-Bu)₃, PCy₃, Glycine organic-chemistry.orgrsc.org |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH wikipedia.org |
| Solvent | Reaction Medium | Toluene (B28343), Dioxane, Water, THF wikipedia.org |
Role as a Leaving Group in Nucleophilic Substitution
The chloro atom can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, unlike nucleophilic substitution on aliphatic carbons, SNAr has stringent electronic requirements. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
In this compound, the powerful electron-donating amino group is ortho to the chloro atom. This significantly deactivates the ring towards nucleophilic attack by increasing the electron density at the site of the reaction, making the displacement of the chloro group difficult under standard SNAr conditions. While the carboxylic acid group is electron-withdrawing, its effect is less pronounced. Therefore, direct substitution of the chloro group by nucleophiles is generally unfavorable. However, such reactions can sometimes be achieved under harsh conditions (high temperatures and pressures) or through metal-catalyzed pathways. The reactivity is highly dependent on the specific nucleophile and reaction conditions. For instance, in related systems like 2,4-dichloroquinazolines, the chloro at the 4-position is readily substituted by amines due to the electronic influence of the heterocyclic ring system. nih.gov
Reactivity of the Carboxylic Acid (-COOH) Moiety
The carboxylic acid group is a primary site of reactivity in this compound, enabling a variety of transformations crucial for the synthesis of more complex molecules. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Esterification is a fundamental reaction of the carboxylic acid moiety. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process where the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Water is eliminated, and the catalyst is regenerated.
For anthranilic acid derivatives like this compound, direct esterification can be achieved under various conditions. A relevant example is the methylation of the closely related 2-amino-3-chlorobenzoic acid. This transformation can be accomplished with high efficiency using a methylating agent in the presence of a base. nih.gov The base deprotonates the carboxylic acid, forming a carboxylate anion that then reacts with the methylating agent.
| Reactant | Reagent | Base | Solvent | Temperature | Yield | Purity (HPLC) | Reference |
| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate (B86663) | Potassium carbonate | DMF | Room Temp. | 95.0% | 97% | nih.gov |
This table illustrates a specific method for the esterification of a similar anthranilic acid derivative, providing a model for the reactivity of this compound.
Another general and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. organic-chemistry.org This system generates HCl in situ, which acts as the catalyst for the esterification reaction, typically affording the corresponding methyl ester hydrochlorides in good to excellent yields. organic-chemistry.org
The formation of an amide bond via the reaction of the carboxylic acid group with a primary or secondary amine is a cornerstone of organic synthesis. However, the direct reaction is generally unfavorable due to the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".
This activation is typically achieved using coupling reagents. A modern and efficient methodology involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618). mdpi.com These phosphonium salts react with the carboxylate to form an acyloxy-phosphonium species, which is a highly reactive intermediate that is readily attacked by the amine to form the amide. This method allows for the transformation of various aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. mdpi.comresearchgate.net
Another effective system for direct amidation employs titanium tetrachloride (TiCl₄) in pyridine (B92270). chemijournal.com In this process, TiCl₄ acts as a Lewis acid to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. This method is applicable to a wide range of substrates, providing the corresponding amides in moderate to excellent yields. chemijournal.com
| Activation Method | Reagents | Solvent | Key Intermediate | Temperature | Reference |
| In situ Phosphonium Salt | PPh₃, N-chlorophthalimide | Acetonitrile or Toluene | Acyloxy-phosphonium salt | Room Temp. | mdpi.comresearchgate.net |
| Lewis Acid Activation | TiCl₄ | Pyridine | Titanium-carboxylate adduct | 85 °C | chemijournal.com |
This interactive table summarizes two distinct and effective methods for activating the carboxylic acid moiety of benzoic acid derivatives for amidation reactions.
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-amino-3-chloro-4-methylphenyl)methanol. This transformation requires powerful reducing agents, as carboxylic acids are among the more difficult functional groups to reduce.
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄ or LAH). byjus.comlibretexts.org The reduction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the deprotonation of the carboxylic acid by a hydride ion to form a lithium carboxylate salt and hydrogen gas. Subsequent additions of hydride from the AlH₃ species reduce the carboxylate to a primary alcohol, which is liberated upon acidic workup. Due to its high reactivity, LAH will reduce carboxylic acids, esters, and amides. libretexts.orgmasterorganicchemistry.com
Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also highly effective for the selective reduction of carboxylic acids to primary alcohols. organic-chemistry.org A key advantage of borane is its chemoselectivity; it readily reduces carboxylic acids while typically not affecting less reactive carbonyl functionalities like esters under the same conditions.
Amide Bond Formation in Related Benzoic Acid Derivatives (e.g., Acylation)
The formation of an amide bond is a specific type of acylation reaction where the acyl group from a carboxylic acid derivative is transferred to an amine. As discussed in section 3.3.2, direct acylation of amines with benzoic acid derivatives requires activation of the carboxylic acid. The mechanism of activation often involves the conversion of the hydroxyl group into a better leaving group.
In the method utilizing triphenylphosphine (PPh₃) and an N-haloimide, mechanistic studies using ³¹P NMR have shown the in situ formation of both chloro- and imido-phosphonium salts. mdpi.com These species act as the activating agents. The carboxylate displaces the leaving group (chloride or imide) from the phosphonium salt to generate a reactive acyloxy-phosphonium intermediate. This intermediate is a potent acylating agent that readily undergoes nucleophilic attack by an amine to furnish the desired amide product. mdpi.com
An alternative strategy for preparing amides from related anthranilic acids involves the use of an isatoic anhydride intermediate. google.com For instance, a substituted 2-aminobenzoic acid can be cyclized to form an isatoic anhydride. Subsequent reaction of the anhydride with an amine, often in the presence of a carboxylic acid like acetic acid to buffer the reaction pH, results in the opening of the anhydride ring and formation of the corresponding 2-aminobenzamide (B116534) derivative. google.com This method avoids the need for traditional coupling reagents by activating the carboxylic acid functionality within a cyclic system.
Cyclization Reactions and Heterocyclic Ring Formation
The structure of this compound, containing both an amine and a carboxylic acid group on an aromatic ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. One of the most powerful and versatile methods for effecting cyclization and formylation of electron-rich aromatic compounds is the Vilsmeier-Haack-Arnold reaction. wikipedia.orgijpcbs.com
The Vilsmeier-Haack-Arnold reaction utilizes a "Vilsmeier reagent," which is a halomethyleniminium salt. This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. wikipedia.orgchemistrysteps.com The resulting electrophilic species is often referred to as a chloroiminium salt. wikipedia.org
Mechanism of Vilsmeier Reagent Formation:
The oxygen atom of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
A dichlorophosphate (B8581778) group is eliminated, leading to the formation of the highly electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺. chemistrysteps.com
This iminium ion is the key reactive intermediate. Although it is a weaker electrophile than the acylium ions used in Friedel-Crafts acylation, it is sufficiently reactive to attack electron-rich aromatic rings, such as anilines and their derivatives. chemistrysteps.comyoutube.com
For an aniline derivative like this compound, the aromatic ring is activated by the amino group, directing electrophilic substitution to the ortho and para positions. The Vilsmeier reagent will attack the activated ring, leading to formylation or, under appropriate conditions, cyclization to form quinoline (B57606) derivatives. chemijournal.com The reaction of N-arylacetamides (which can be formed from the parent aniline) with the Vilsmeier reagent is a known and efficient route to produce 2-chloro-3-formylquinolines. This transformation involves an initial electrophilic attack followed by an intramolecular cyclization and subsequent dehydration/elimination, ultimately forming the fused heterocyclic quinoline ring system. chemijournal.com
Formation of Substituted Indole (B1671886) Carboxaldehydes
This compound serves as a potential precursor for the synthesis of substituted indole derivatives, which are significant scaffolds in medicinal chemistry. While direct conversion to an indole carboxaldehyde is a multi-step process, the core indole structure can be formed through established synthetic routes. A plausible pathway involves leveraging the existing amino group and the aromatic ring.
One common strategy for indole synthesis that can be adapted for derivatives of this compound is the Vilsmeier-Haack reaction. For instance, related substituted anilines, such as 4-chloro-2-methyl-aniline, are used to produce indole-3-carboxaldehydes. google.com This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (typically prepared from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), followed by cyclization.
Another versatile approach is a one-pot, two-step method that begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization. nih.gov In a typical sequence analogous to this method, a related 2-haloaniline or 2-halonitrobenzene is reacted with a compound containing an active methylene (B1212753) group, such as a cyanoacetamide, in the presence of a base. nih.gov The resulting intermediate then undergoes reduction of the nitro group to an amine, which spontaneously cyclizes to form the 2-amino-indole ring system. nih.gov This efficient sequence allows for the construction of highly functionalized indoles.
Table 1: Key Synthetic Strategies for Analogous Indole Derivatives
| Reaction Type | Key Reagents | Intermediate Type | Product Class |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride, DMF | Iminium salt | Indole-3-carboxaldehyde |
| SNAr & Reductive Cyclization | Cyanoacetamide, Base (e.g., NaH), Reducing agent (e.g., Zn/FeCl3) | 2-cyano-2-(nitrophenyl)-acetamide | 2-Amino-indole-3-carboxamide |
Mechanistic Aspects of Functional Group Interactions
The chemical behavior of this compound is profoundly influenced by non-covalent interactions involving its amino, chloro, and carboxylic acid functional groups. These interactions dictate its solid-state structure, solubility, and reactivity.
Hydrogen Bonding Contributions
Hydrogen bonding is a dominant intermolecular and intramolecular force in this compound. Drawing analogies from crystal structure analyses of closely related compounds like 2-amino-4-chlorobenzoic acid, two primary types of hydrogen bonds are expected. nih.govresearchgate.net
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is likely formed between one of the hydrogen atoms of the amino group (-NH2) and the carbonyl oxygen of the adjacent carboxylic acid group (-COOH). nih.govresearchgate.net This interaction creates a stable six-membered ring, often referred to as an S(6) ring motif, which contributes to the planarity of the molecule. nih.govresearchgate.net
Intermolecular Hydrogen Bonding: In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers. nih.gov This occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. The hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of the other, and vice-versa, creating a robust dimeric structure. nih.govresearchgate.net
These hydrogen bonding networks are crucial in stabilizing the crystal lattice and influencing the compound's physical properties, such as its melting point.
Table 2: Summary of Hydrogen Bonding Interactions
| Interaction Type | Donor Group | Acceptor Group | Resulting Structure |
| Intramolecular | Amino (-NH2) | Carboxyl (C=O) | S(6) Ring Motif |
| Intermolecular | Carboxyl (-OH) | Carboxyl (C=O) | Centrosymmetric Dimer |
Halogen Bonding Phenomena
The chlorine atom at the 3-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts attractively with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. wikipedia.org The strength of this interaction generally follows the trend I > Br > Cl > F. wikipedia.org
Ionic Interactions
As an amphoteric molecule, this compound can participate in significant ionic interactions depending on the chemical environment.
Protonation of the Amino Group: The amino group is basic and can accept a proton under acidic conditions to form a positively charged anilinium ion (-NH3+). learncbse.in This protonation event alters the electronic properties of the aromatic ring, making it more electron-deficient.
Deprotonation of the Carboxylic Acid Group: The carboxylic acid group is acidic and can donate a proton in the presence of a base, forming a negatively charged carboxylate anion (-COO-). The stability of this conjugate base is influenced by the electronic effects of the other ring substituents. The electron-withdrawing nature of the chlorine atom can help stabilize the negative charge. youtube.com
The ability of the carboxylic acid moiety to act as a proton source is fundamental in various reactions, such as in Brønsted acid-catalyzed ionic hydrogenations where benzoic acid is often used as a stoichiometric proton source. acs.org The interplay between the acidic and basic sites allows the molecule to form zwitterions under certain pH conditions and to engage in electrostatic interactions that can stabilize intermediates and transition states in chemical reactions.
Table 3: Potential Ionic Forms of the Compound
| Condition | Interacting Group | Resulting Ionic Form | Charge |
| Acidic (Low pH) | Amino (-NH2) | Anilinium (-NH3+) | Positive |
| Basic (High pH) | Carboxylic Acid (-COOH) | Carboxylate (-COO-) | Negative |
| Neutral (Isoelectric Point) | Both | Zwitterion | Neutral |
Derivatization Strategies and Synthesis of Analogues of 2 Amino 3 Chloro 4 Methylbenzoic Acid
Synthesis of Ester Derivatives
The conversion of the carboxylic acid group of 2-Amino-3-chloro-4-methylbenzoic acid into an ester is a fundamental derivatization strategy. Esterification can be achieved through various methods, most commonly by reaction with an alcohol in the presence of an acid catalyst or by using a methylating agent.
One common method involves the use of methylation reagents like dimethyl sulfate (B86663). For the related compound, 2-amino-3-chlorobenzoic acid, a high-yield synthesis of its methyl ester has been reported. patsnap.com The process involves dissolving the acid in an organic solvent, adding an inorganic acid, and then slowly adding dimethyl sulfate. This reaction proceeds at room temperature and results in high purity and yield of the final ester product. patsnap.com
Table 1: Synthesis of Methyl 2-amino-3-chlorobenzoate
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Purity (HPLC) |
|---|
Data derived from a representative synthesis of a closely related compound. patsnap.com
This method is advantageous due to its simple reaction process, operational ease, and high product yield, making it suitable for larger-scale production. patsnap.com The esterification of the carboxyl group is a crucial step that can precede other modifications or be the final step in creating a target molecule.
Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound involves the formation of a new bond between the carboxyl group and an amine. This transformation is typically facilitated by coupling agents or by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride.
Modern amide synthesis often employs methods that generate highly reactive intermediates in situ. For instance, a general method for amide synthesis from benzoic acids involves the use of triphenylphosphine (B44618) and an N-haloimide, such as N-chlorophthalimide, to activate the carboxylic acid. This activated species then readily reacts with a primary or secondary amine to form the corresponding amide. nih.govacs.org The reaction conditions are generally mild, occurring at room temperature. nih.govacs.org
Table 2: General Conditions for Amide Synthesis
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Temperature |
|---|
This table represents a general methodology applicable to substituted benzoic acids. nih.govacs.org
This approach is versatile and can accommodate a wide range of amine substrates, providing a robust pathway to a diverse library of amide derivatives from this compound.
Preparation of Related Halogenated Anthranilic Acids (e.g., Fluoro, Iodo Analogues)
The synthesis of analogues of this compound with different halogen substituents, such as fluorine or iodine, is essential for studying structure-activity relationships. The preparation of these compounds often involves multi-step synthetic sequences starting from appropriately substituted precursors.
For example, the synthesis of 2-amino-3-fluorobenzoic acid can be achieved from 2-fluoroaniline. The process involves the formation of an anilide, followed by a cyclization reaction to form 7-fluoroisatin, which is then oxidatively cleaved to yield the desired 2-amino-3-fluorobenzoic acid. orgsyn.org Similarly, the preparation of other halogenated anthranilic acids can be achieved by starting with a corresponding halogenated aniline (B41778) or benzoic acid derivative and introducing the amino and carboxyl groups through subsequent reactions like nitration followed by reduction. google.com
The synthesis of fluorinated aromatic amino acids can also be accomplished using chiral Ni(II) complexes to direct the asymmetric synthesis, allowing for the introduction of fluorine-containing side chains. beilstein-journals.org Nucleophilic fluorination of precursors like 1-arylbenziodoxolones is another modern technique for producing fluorobenzoic acids. arkat-usa.org
Table 3: Synthetic Approaches to Halogenated Anthranilic Acids
| Target Compound | Starting Material | Key Steps |
|---|---|---|
| 2-Amino-3-fluorobenzoic acid | 2-Fluoroaniline | Anilide formation -> Cyclization to Isatin -> Oxidative cleavage |
| 2-Amino-4-fluorobenzoic acid | 4-Fluorohalogenobenzoic acid | Nitration -> Catalytic Reduction |
This table summarizes general pathways to related halogenated anthranilic acids. orgsyn.orggoogle.comchemicalbook.com
Comparison of Reactivity Profiles with Positional Isomers
The reactivity of this compound is significantly influenced by the positions of its substituents on the benzene (B151609) ring. Comparing its reactivity to that of its positional isomers, such as 2-amino-5-chloro-3-methylbenzoic acid, highlights the role of electronic and steric effects.
In this compound, the amino (-NH2) and methyl (-CH3) groups are electron-donating, while the chloro (-Cl) and carboxylic acid (-COOH) groups are electron-withdrawing. The positions of these groups dictate the electron density of the aromatic ring and the reactivity of the functional groups.
Acidity of the Carboxyl Group: The chloro group at the 3-position exerts a strong electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid compared to an unsubstituted anthranilic acid. In an isomer like 2-amino-5-chloro-3-methylbenzoic acid, the chloro group is further from the carboxyl group, so its acid-strengthening effect would be comparatively weaker.
Nucleophilicity of the Amino Group: The nucleophilicity of the amino group is modulated by the electronic effects of the other substituents. The electron-withdrawing chloro group at the ortho position (position 3) reduces the nucleophilicity of the amino group. In contrast, the methyl group at the para position (position 4) donates electron density, which can partially counteract this effect.
Electrophilic Aromatic Substitution: The amino group is a powerful activating group and ortho-, para-director. The positions available for electrophilic substitution are C5 and C6. The chloro and methyl groups will also influence the regioselectivity of such reactions.
A process for preparing anthranilic acids involves steps like acylation, halogenation, and carbonylation of an aniline derivative. google.com The efficiency and regioselectivity of these steps are highly dependent on the substitution pattern of the starting aniline, underscoring the differences in reactivity between isomers. For instance, the chlorination of 2-amino-3-methylbenzoic acid with reagents like N-chlorosuccinimide or dichlorohydantoin preferentially yields 2-amino-5-chloro-3-methylbenzoic acid, indicating that the 5-position is more reactive towards electrophilic chlorination in that specific isomer. chemicalbook.comgoogle.com
Table 4: Predicted Reactivity Comparison of Positional Isomers
| Property | This compound | 2-Amino-5-chloro-3-methylbenzoic acid |
|---|---|---|
| -COOH Acidity | Higher (due to ortho-Cl) | Lower (due to meta-Cl) |
| -NH2 Nucleophilicity | Lower (due to ortho-Cl) | Higher (Cl is further away) |
| Electrophilic Substitution | Directed to C5/C6, influenced by Cl and CH3 | Directed to C4/C6, influenced by Cl and CH3 |
This comparative analysis is crucial for predicting reaction outcomes and designing synthetic pathways for specific target molecules based on the anthranilic acid scaffold.
Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Chloro 4 Methylbenzoic Acid
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no available Ultraviolet-Visible (UV-Vis) absorption data for this compound. Such data would provide insight into the electronic transitions within the molecule, typically the π → π* and n → π* transitions of the aromatic ring and carbonyl group, which are influenced by the various substituents.
X-ray Diffraction Studies for Solid-State Structure
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a solid material, identify its crystal structure, and ascertain its phase purity. The technique involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline solid, with the peak positions (typically reported as 2θ angles) corresponding to the lattice spacing as described by Bragg's Law, and the peak intensities relating to the arrangement of atoms within the crystal lattice.
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), was conducted to obtain PXRD data for 2-amino-3-chloro-4-methylbenzoic acid. However, no experimental powder diffraction patterns or single-crystal X-ray diffraction studies for this specific compound have been publicly reported.
While crystallographic data for structurally related compounds such as 2-amino-4-chlorobenzoic acid and methyl 2-amino-3-chloro-4-methoxybenzoate are available, this information cannot be used to accurately represent the PXRD pattern of this compound. The specific arrangement of the chloro and methyl substituents on the benzoic acid ring significantly influences the crystal packing and, consequently, the resulting diffraction pattern.
Therefore, without experimental data, a detailed analysis of the PXRD pattern, including the generation of a data table of diffraction peaks and their corresponding intensities for this compound, cannot be provided at this time. Further experimental investigation would be required to characterize the solid-state structure of this compound.
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Chloro 4 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to calculate various molecular properties. For a molecule like 2-Amino-3-chloro-4-methylbenzoic acid, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Geometry Optimization and Structural Parameters
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key structural parameters.
A hypothetical data table for the optimized geometry of this compound would include:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-H, C-N, C-O, C-Cl).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, H-N-H).
Dihedral Angles: The torsional angles that describe the conformation of the molecule, such as the orientation of the carboxylic acid group relative to the benzene (B151609) ring.
These calculated parameters can be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model.
Vibrational Frequency Analysis
Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.
A detailed analysis would involve:
Tabulating Frequencies: Listing the calculated vibrational wavenumbers (in cm⁻¹).
Assigning Modes: Assigning each frequency to its corresponding vibrational motion (e.g., N-H stretch, C=O stretch, C-Cl stretch).
Potential Energy Distribution (PED): A PED analysis would be used to quantify the contribution of each internal coordinate to a particular vibrational mode, which is crucial for complex molecules where vibrations are often coupled.
Electronic Structure Analysis
This analysis delves into the distribution of electrons within the molecule. It helps in understanding the chemical bonding, reactivity, and various electronic properties. Methods like Natural Bond Orbital (NBO) analysis are often used to study charge distribution, hybridization, and donor-acceptor interactions between orbitals. This would reveal insights into intramolecular interactions, such as the hydrogen bonding between the amino group and the carboxylic acid group.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density indicate likely sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.
A study on this compound would report the energies of the HOMO and LUMO, calculate the energy gap, and visualize the spatial distribution of these orbitals to predict the molecule's reactive sites.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to electronegative atoms.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map for this compound would be used to identify its electrophilic and nucleophilic sites, providing a visual guide to its reactivity.
Noncovalent Interaction Index (NCI) Analysis
The Noncovalent Interaction (NCI) index is a computational method used to visualize and characterize weak, noncovalent interactions within a molecule (intramolecular) or between molecules (intermolecular). It is based on the electron density and its reduced density gradient.
The analysis generates 3D isosurfaces that are color-coded to distinguish different types of interactions:
Blue Isosurfaces: Indicate strong, attractive interactions like hydrogen bonds.
Green Isosurfaces: Represent weak, attractive van der Waals interactions.
Red Isosurfaces: Signify repulsive steric clashes.
For this compound, an NCI analysis would be particularly useful for visualizing intramolecular hydrogen bonds (e.g., between the amino and carboxyl groups) and steric effects caused by the substituents on the benzene ring.
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis would investigate the electronic structure of this compound by localizing electrons into orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is crucial for understanding the intramolecular and intermolecular interactions that govern the molecule's stability and reactivity.
Key areas of investigation in an NBO analysis would include:
Hyperconjugative Interactions: Quantifying the stabilization energy arising from the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. For instance, interactions between the lone pair of the amino group nitrogen (LP(N)) and the antibonding orbitals (π*) of the benzene ring would be calculated.
Charge Distribution: Determining the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods. This helps in understanding the molecule's electrostatic potential.
Bonding Analysis: Characterizing the hybridization of atomic orbitals forming the chemical bonds (e.g., C-C, C-N, C-Cl) and quantifying their polarity and strength.
A typical data table from such an analysis would present the key donor-acceptor interactions and their corresponding second-order perturbation stabilization energies (E(2)).
Table 1: Illustrative NBO Second-Order Perturbation Analysis (Note: This table is a hypothetical example, as specific data for the target compound is unavailable.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C1-C6) | Data not available |
| π (C2-C3) | π* (C4-C5) | Data not available |
| σ (C-H) | σ* (C-C) | Data not available |
Computational Modeling of Supramolecular Assemblies and Interactions
Computational modeling would be employed to predict and analyze how individual molecules of this compound interact to form larger, ordered structures known as supramolecular assemblies. This is often achieved using methods based on Density Functional Theory (DFT), which can accurately model non-covalent interactions.
This research would focus on:
Hydrogen Bonding: The carboxylic acid group (-COOH) and the amino group (-NH2) are strong candidates for forming intermolecular hydrogen bonds. Modeling would identify the most stable hydrogen-bonding motifs, such as the formation of centrosymmetric dimers through O-H···O interactions between carboxylic acid groups, a common feature in benzoic acid derivatives.
Research in this area often involves comparing experimentally determined crystal structures with computationally predicted low-energy packings to validate the theoretical models. nih.gov
Theoretical Studies on Tautomeric Forms and Geometrical Isomers
Theoretical studies would explore the potential existence of different tautomers and geometrical isomers of this compound and their relative stabilities. Tautomers are structural isomers that readily interconvert, often through the migration of a proton.
The primary areas for investigation would include:
Prototropic Tautomerism: Investigating the possibility of proton transfer from the carboxylic acid group to the amino group, which would result in a zwitterionic tautomer. Quantum chemical calculations would determine the energy difference between the neutral and zwitterionic forms in both the gas phase and in solution to assess the likelihood of its existence.
Rotational Isomers (Conformers): Analyzing the rotational barriers around single bonds, such as the C-COOH and C-NH2 bonds. This would identify the most stable conformations of the molecule. For example, the orientation of the carboxylic acid group relative to the amino and chloro substituents could be influenced by intramolecular hydrogen bonding (e.g., an N-H···O bond), which would stabilize a specific planar conformation.
The relative energies of these different forms would be calculated to predict the most abundant species under various conditions.
Applications of 2 Amino 3 Chloro 4 Methylbenzoic Acid in Advanced Organic Synthesis
Role as a Versatile Intermediate in Complex Organic Molecule Synthesis
2-Amino-3-chloro-4-methylbenzoic acid is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring an amino group, a chlorine atom, a methyl group, and a carboxylic acid function on a benzene (B151609) ring, provides multiple reactive sites for a wide array of chemical transformations. This polysubstituted pattern makes it an essential building block for constructing more intricate molecular architectures. chemimpex.comfluorochem.co.uk
The presence of both an amine (a nucleophile and a base) and a carboxylic acid (an electrophile and an acid) on the same ring allows for intramolecular reactions to form heterocyclic systems or for selective derivatization in multi-step syntheses. The chloro and methyl substituents further modulate the electronic properties and steric environment of the ring, influencing the reactivity and regioselectivity of subsequent reactions. This unique combination of functional groups makes it a sought-after starting material in the fields of medicinal chemistry, agrochemicals, and materials science. chemimpex.com
Precursor for Pharmaceutical Intermediates
The structural framework of this compound is a key component in the synthesis of numerous pharmaceutical intermediates. Its inherent reactivity and substitution pattern are leveraged to build the core structures of various biologically active compounds.
In the field of drug discovery and development, small, structurally diverse molecules known as "building blocks" are essential for assembling sophisticated and novel therapeutic agents. fluorochem.co.uk Aromatic compounds like this compound and its analogs, such as 3-Amino-4-methyl benzoic acid and 4-Amino-3-methylbenzoic acid, are recognized as crucial building blocks. chemimpex.comkaivalchem.com They serve as starting points for the synthesis of Active Pharmaceutical Ingredients (APIs) by allowing for the systematic introduction of various pharmacophores and functional groups. The specific arrangement of substituents on the benzoic acid core can be pivotal in defining the ultimate biological activity and pharmacological profile of the target drug molecule. chemimpex.com
This compound belongs to the class of anthranilic acids (2-aminobenzoic acids), which are fundamental precursors for the synthesis of quinazolines and quinazolinones. nih.govresearchgate.net These nitrogen-containing heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. nih.govmarquette.edu Various synthetic strategies utilize anthranilic acid derivatives to construct the quinazoline (B50416) core. These methods often involve condensation and cyclization reactions with other reagents.
Below is a table summarizing common synthetic routes to quinazoline derivatives that can utilize anthranilic acid intermediates.
| Starting Materials (General Class) | Reagent/Catalyst System | Product Type | Reference |
| 2-Aminobenzylamines and Alcohols | α-MnO₂ catalyst, TBHP oxidant | Quinazolines | nih.gov |
| 2-Aminobenzyl alcohol and Primary Amides | Mn(I) catalyst | 2-Substituted Quinazolines | nih.gov |
| 2-Aminoaryl Alcohols and Nitriles | Ligand-free Cobalt catalyst | Quinazolines | nih.gov |
| 2-Aminobenzylamines and Aryl Aldehydes | CuCl/DABCO/4-HO-TEMPO, Oxygen | Substituted Quinazolines | nih.gov |
| Anthranilic acids and Amines/Acetic Anhydride (B1165640) | Choline Chloride-Thiourea / Sulfuric Acid | Quinazolin-4(3H)-ones | researchgate.net |
These reactions demonstrate the utility of the 2-amino-benzoic acid moiety in forming the fused pyrimidine (B1678525) ring characteristic of quinazolines. The substituents on the initial anthranilic acid, such as the chloro and methyl groups in this compound, are incorporated into the final quinazoline product, allowing for the generation of diverse libraries of compounds for biological screening.
The structural core of this compound is also applicable to the synthesis of other important heterocyclic systems, such as benzimidazoles. The synthesis of benzimidazole (B57391) derivatives can be achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net For instance, the reaction of an anthranilic acid with a substituted o-phenylenediamine can lead to the formation of a 2-aryl-benzimidazole structure. researchgate.net
Once the benzimidazole core is formed using the aminobenzoic acid precursor, further chemical modifications can be performed. The carboxylic acid group of the original molecule can be converted into an amide through various amide coupling reactions. acs.org This makes this compound a key intermediate for producing amide-substituted benzo[d]imidazole compounds, which are investigated for various therapeutic applications.
In the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes, specific halogenated aryl compounds serve as critical intermediates. google.com While the subject compound is chlorinated, closely related bromoaryl compounds are identified as highly valuable active fragments for synthesizing promising SGLT2 inhibitor candidates. thieme-connect.com
A notable example is 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate in high demand for the development of new SGLT2 inhibitors. thieme-connect.comresearchgate.net The synthesis of this and related intermediates often starts from simpler substituted benzoic or toluic acids. The structural motifs present in this compound are analogous to those found in the precursors for these critical SGLT2 inhibitor intermediates, highlighting its relevance in this therapeutic area.
The versatility of substituted anthranilic acids is further demonstrated by their use as precursors for polycyclic aromatic systems. Specifically, 2-amino-3-chlorobenzoic acid has been utilized in synthetic procedures to produce fluoroacridines. orgsyn.org Acridines are a class of nitrogen-containing heterocycles with applications in dyes and pharmaceuticals. Furthermore, these resulting fluoroacridines can be chemically transformed into interesting tridentate ligands, such as Acriphos. orgsyn.org Tridentate ligands are crucial in coordination chemistry and catalysis. This application underscores the role of substituted 2-aminobenzoic acids as foundational materials for creating complex molecules with specialized functions beyond pharmaceuticals.
Intermediate in Agrochemical Synthesis
Anthranilic acid derivatives are crucial intermediates in the agrochemical industry for the synthesis of a wide range of herbicides and plant growth regulators. The specific substitution pattern of this compound makes it a candidate for the development of targeted and effective agricultural products.
The triazolopyrimidine sulfonamides are a significant class of herbicides used for the pre-emergent and post-emergent control of broadleaf weeds. doi.org The general structure of these herbicides consists of a substituted triazolopyrimidine ring linked to a substituted phenyl or pyridine (B92270) ring through a sulfonamide bridge. doi.org These compounds function by inhibiting acetolactate synthase, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants, which is absent in mammals, contributing to their low toxicity in animals. doi.org
Substituted anilines, the chemical class to which this compound belongs, are critical starting materials for forming the substituted phenyl portion of these herbicides. For example, the synthesis of prominent herbicides in this class, such as florasulam (B129761) and penoxsulam, involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride derivative of the triazolopyrimidine core. google.comgoogle.comgoogle.com The specific substituents on the aniline ring are crucial for the herbicidal activity and crop selectivity of the final product. Therefore, this compound represents a potential key intermediate for the synthesis of novel triazolopyrimidine sulfonamide herbicides.
Table 1: Examples of Triazolopyrimidine Sulfonamide Herbicides
| Herbicide | Key Structural Feature | Reference |
|---|---|---|
| Florasulam | Triazolopyrimidine sulfonamide | google.comgoogle.com |
| Penoxsulam | Triazolopyrimidine sulfonamide | doi.orggoogle.com |
| Diclosulam | Triazolopyrimidine sulfonamide | doi.org |
Thiazolo-[2,3-b]-quinazolones are fused heterocyclic compounds that have garnered interest for their biological activities. Research has shown that an isomer of the title compound, 2-amino-3-chlorobenzoic acid, is utilized as a precursor in the synthesis of thiazolo-[2,3-b]-quinazolones that function as regulators for plant growth. google.com The synthesis typically involves the condensation of an anthranilic acid derivative with a suitable thiazole-containing reactant.
The general synthetic pathway can involve the reaction of the anthranilic acid with a chloroacetyl derivative, followed by reaction with thiourea (B124793) to form a 2-amino-thiazole intermediate which is then cyclized. ijcmas.comresearchgate.net The unique arrangement of reactive groups in this compound allows it to be a building block for creating a library of novel thiazolo-[2,3-b]-quinazolone derivatives for potential agrochemical applications. These compounds have also been investigated for their fluorescent properties, suggesting potential use as chemosensors. nih.govnih.gov
Benzoyl ureas are a well-established class of insecticides that act as insect growth regulators by inhibiting chitin (B13524) synthesis. The synthesis of these compounds often involves the reaction of a substituted aniline with a benzoyl isocyanate. As a substituted aniline, this compound can serve as the amine-containing component in the synthesis of novel benzoyl urea (B33335) derivatives.
The amino group of this compound can react with a substituted benzoyl isocyanate to form the characteristic urea linkage. The presence of the carboxylic acid and other substituents on the anthranilic acid moiety allows for the fine-tuning of the physical and biological properties of the resulting molecule. A related complex thiourea derivative, 3-[[[(3-chloro-4-methylbenzoyl)amino]thioxomethyl]amino]-2-methyl-benzoic acid, highlights the utility of chloro-methylbenzoyl structures in forming urea-type linkages with substituted benzoic acids. chemicalbook.com
Application in Heterocyclic Chemistry
As a derivative of anthranilic acid, this compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines and quinazolinones. nih.gov These scaffolds are of significant interest due to their wide range of pharmacological activities. marquette.eduresearchgate.net
The synthesis of the quinazolinone ring system takes advantage of the ortho-positioned amino and carboxylic acid groups of the anthranilic acid core. These groups can undergo condensation and cyclization reactions with a variety of single-carbon synthons. For example, reaction with formamide (B127407) or orthoesters can lead to the formation of the quinazolinone ring. researchgate.net A more versatile approach involves the reaction with acyl chlorides to form an amide intermediate, which then undergoes cyclization upon reaction with an amine. researchgate.net The presence of the chloro and methyl substituents on the benzene ring of this compound can be used to modulate the properties of the resulting quinazolinone derivatives.
Table 2: Synthetic Routes to Quinazolinones from Anthranilic Acid Derivatives
| Reagents | Resulting Structure | Reference |
|---|---|---|
| Formamide | Quinazolin-4(3H)-one | researchgate.net |
| Orthoesters, Ammonium (B1175870) Acetate | 2-Substituted-quinazolin-4(3H)-one | researchgate.net |
| Acyl Chlorides, Amines | 2,3-Disubstituted-quinazolin-4(3H)-ones | researchgate.net |
Utilization in Peptide Synthesis (for isomers)
While standard proteinogenic amino acids form the basis of peptides, specialized, non-standard amino acid derivatives are crucial for advanced applications such as peptide cyclization and modification. masterorganicchemistry.com An isomer of the title compound, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been developed as a highly effective linker for the on-resin synthesis of cyclic peptides. researchgate.net
In this methodology, the MeDbz linker is first attached to a solid-phase resin. The linear peptide chain is then synthesized on this linker using standard solid-phase peptide synthesis (SPPS) protocols. The key innovation lies in the final step, where a "cyclative cleavage" is induced. This process involves an intramolecular nucleophilic attack that simultaneously cleaves the peptide from the resin support and forms the cyclic peptide structure in a single, efficient step. researchgate.net This method is valuable for producing cyclic thiodepsipeptides and cyclic homodetic peptides, which are of increasing importance in drug discovery. researchgate.net This application demonstrates how isomers of aminobenzoic acids, with specifically arranged functional groups, can serve as sophisticated tools in complex synthetic chemistry. researchgate.net
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Amino-3-chloro-4-methylbenzoic acid with high regiochemical control?
Answer:
A two-step approach is commonly employed:
Methyl and amino group introduction : Start with a benzoic acid derivative. For example, nitration of 3-chloro-4-methylbenzoic acid followed by reduction (e.g., catalytic hydrogenation) introduces the amino group.
Halogenation : Chlorination can be achieved via electrophilic substitution using reagents like Cl₂/FeCl₃, ensuring steric and electronic control to avoid over-chlorination.
Key considerations :
- Protect the amino group during chlorination (e.g., acetylation) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC to confirm intermediate purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methyl at C4, chlorine at C3). Coupling patterns in aromatic regions resolve regiochemistry.
- IR spectroscopy : Confirm carboxylic acid (∼1700 cm⁻¹) and amino (∼3300 cm⁻¹) functional groups.
- Mass spectrometry : Validate molecular weight (theoretical m/z: 199.63 g/mol).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structural determination, especially if NMR data is ambiguous .
Advanced: How can researchers resolve discrepancies in reported melting points or solubility data for this compound?
Answer:
Discrepancies often arise from:
- Polymorphism : Screen crystallization conditions (e.g., solvent polarity, cooling rates) to isolate stable polymorphs.
- Impurities : Purify via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC.
- Analytical validation : Compare melting points with high-purity standards (e.g., ≥98% by HPLC). Reference analogous compounds (e.g., 4-Amino-2-chloro-3-methylbenzoic acid, mp 210–215°C ) to assess consistency .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Answer:
- Stepwise protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during chlorination, minimizing side reactions.
- Catalyst optimization : Employ Pd/C for efficient nitro-group reduction.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during halogenation.
- Reaction monitoring : Use in-situ FTIR or GC-MS to detect intermediates and adjust conditions dynamically .
Advanced: How can computational modeling predict the reactivity of this compound in further derivatization?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair may direct electrophilic attacks to the ortho/para positions.
- Molecular docking : Simulate interactions with enzymes (e.g., oxidoreductases) to design bioactive derivatives.
- Correlate with experimental data : Compare predicted reaction pathways (e.g., substitution at C3-Cl) with observed products from coupling reactions .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Over-chlorination : Control stoichiometry (e.g., 1.1 equiv Cl₂) and use low temperatures (0–5°C).
- Oxidation of the amino group : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT).
- Esterification of the carboxylic acid : Use mild acidic conditions (pH 4–5) during workup to prevent protonation-driven side reactions .
Advanced: How to design a crystallization protocol for high-quality single crystals of this compound?
Answer:
- Solvent screening : Test mixtures like DMSO/water or ethanol/ethyl acetate via vapor diffusion.
- Temperature gradients : Slowly cool saturated solutions from 50°C to 4°C over 48 hours.
- Crystal handling : Use SHELXL for refinement; check for twinning (e.g., using PLATON) and disorder. Publish CIF files to enable cross-validation .
Advanced: How does steric hindrance from the methyl group influence further functionalization at C3 or C5?
Answer:
- C3 position : The methyl group at C4 creates steric hindrance, reducing electrophilic substitution at C3. Use bulky directing groups (e.g., -SO₃H) to favor C5 functionalization.
- Coupling reactions : Suzuki-Miyaura reactions at C5 require Pd catalysts with large ligands (e.g., SPhos) to accommodate steric effects.
- Experimental validation : Compare reaction outcomes with methyl-free analogs (e.g., 2-Amino-3-chlorobenzoic acid) to quantify steric impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
